molecular formula C18H20BrN3O3 B11297779 ethyl 1-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]piperidine-4-carboxylate

ethyl 1-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]piperidine-4-carboxylate

Cat. No.: B11297779
M. Wt: 406.3 g/mol
InChI Key: GWGMJNAMSYEDBH-UHFFFAOYSA-N
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Description

Ethyl 1-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromophenyl group attached to a pyrazole ring, which is further connected to a piperidine ring through a carbonyl linkage. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]piperidine-4-carboxylate typically involves the reaction of ethyl 3-(4-bromophenyl)-1H-pyrazole-5-carboxylate with piperidine-4-carboxylic acid under specific reaction conditions. The process may include the use of solvents such as ethanol and catalysts to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as column chromatography and recrystallization ensures the high purity of the final product. The scalability of the synthesis process allows for the efficient production of the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The bromophenyl group plays a crucial role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-bromophenyl)-1H-pyrazole-4-carboxylate
  • Ethyl 1-benzyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
  • Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 1-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]piperidine-4-carboxylate is unique due to the presence of both the pyrazole and piperidine rings, which confer distinct chemical and biological properties. The combination of these rings enhances the compound’s stability and reactivity, making it a valuable tool in various research applications .

Properties

Molecular Formula

C18H20BrN3O3

Molecular Weight

406.3 g/mol

IUPAC Name

ethyl 1-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]piperidine-4-carboxylate

InChI

InChI=1S/C18H20BrN3O3/c1-2-25-18(24)13-7-9-22(10-8-13)17(23)16-11-15(20-21-16)12-3-5-14(19)6-4-12/h3-6,11,13H,2,7-10H2,1H3,(H,20,21)

InChI Key

GWGMJNAMSYEDBH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br

Origin of Product

United States

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